N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide

Description

Chemical Nomenclature and IUPAC Classification

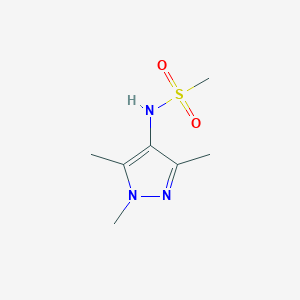

The systematic naming of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The compound comprises a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, with a methanesulfonamide group attached at the 4-position. The IUPAC name reflects this substitution pattern:

- Systematic Name : this compound

- CAS Registry Number : 53483-73-1

- Molecular Formula : C₇H₁₃N₃O₂S

- Molecular Weight : 203.26 g/mol

Key structural identifiers include:

| Property | Value |

|---|---|

| InChI Code | 1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3 |

| InChI Key | PADGNQOKIIWYMD-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)C)NS(=O)(=O)C |

The pyrazole core contributes aromaticity and hydrogen-bonding capabilities, while the sulfonamide group enhances solubility and bioactivity. This structural duality enables interactions with diverse biological targets.

Historical Context in Heterocyclic Sulfonamide Research

Sulfonamides have been pivotal in medicinal chemistry since the 1930s, beginning with the antibacterial prontosil. The integration of heterocyclic rings, such as pyrazole, emerged later to improve pharmacokinetic properties and target specificity. Key milestones include:

- 1930s–1940s : Discovery of sulfanilamide derivatives for bacterial infections.

- 1960s–1980s : Development of heterocyclic sulfonamides with enhanced stability and reduced toxicity.

- 2000s–Present : Focus on functionalized pyrazole-sulfonamide hybrids for anticancer and antiviral applications.

This compound represents a modern iteration of this research, synthesized via reactions between 1,3,5-trimethylpyrazole and methanesulfonyl chloride under basic conditions. Its design leverages the pyrazole ring’s metabolic stability and the sulfonamide group’s ability to modulate enzyme activity.

Academic Significance in Medicinal Chemistry

This compound exemplifies the strategic fusion of heterocycles and sulfonamides to optimize drug-like properties. Its academic significance is underscored by:

Antiproliferative Activity

Studies demonstrate its efficacy against U937 lymphoma cells, with a half-maximal inhibitory concentration (IC₅₀) comparable to established chemotherapeutic agents. The sulfonamide moiety likely inhibits carbonic anhydrase isoforms, while the pyrazole ring enhances membrane permeability.

Structural Versatility

The compound serves as a scaffold for derivatization. For example:

| Derivative Type | Biological Activity | Source |

|---|---|---|

| 2-Azabicycloheptane | Antiviral (EMCV, IC₅₀ = 22 µM) | |

| Piperidine-sulfonamides | SARS-CoV-2 inhibition |

Such modifications highlight its role in rational drug design, enabling tailored interactions with viral proteases or cancer-related kinases.

Properties

IUPAC Name |

N-(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADGNQOKIIWYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623401 | |

| Record name | N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-73-1 | |

| Record name | N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

The synthesis typically involves the reaction of 1,3,5-trimethylpyrazole with methanesulfonyl chloride under anhydrous conditions. The process is facilitated by the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

$$

\text{1,3,5-trimethylpyrazole} + \text{methanesulfonyl chloride} \xrightarrow{\text{Triethylamine}} \text{N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide}

$$

Reaction Conditions

- Solvent: Dichloromethane (DCM) is commonly used due to its ability to dissolve both reactants and maintain anhydrous conditions.

- Temperature: The reaction is carried out at low temperatures (0–5°C) to minimize side reactions.

- Duration: The reaction typically proceeds for 2–4 hours under constant stirring.

Purification

After completion of the reaction:

- The crude product is washed with water to remove excess base and unreacted methanesulfonyl chloride.

- Purification is achieved through recrystallization using ethanol or column chromatography with silica gel as the stationary phase.

Industrial Production

Scaling Up Laboratory Methods

Industrial production methods are based on scaling up laboratory protocols while optimizing yield and purity. Key considerations include:

- Continuous Flow Reactors: These systems allow precise control over temperature and reagent mixing, enhancing efficiency.

- Automated Systems: Automation ensures consistent reaction conditions and minimizes human error.

Optimization Techniques

To achieve higher yields:

- Use high-purity reagents to reduce impurities.

- Employ advanced analytical tools (e.g., HPLC) for monitoring reaction progress.

Reaction Analysis

Types of Reactions

The compound can undergo several reactions during synthesis:

- Oxidation: Sulfonamide groups may oxidize under harsh conditions.

- Reduction: Reduction reactions can convert the sulfonamide group into an amine derivative.

- Substitution: Methanesulfonamide groups can be substituted with other functional groups.

Common Reagents

- Oxidation: Hydrogen peroxide or peracids.

- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Reaction Optimization Parameters

Temperature Control

Maintaining a temperature range of 0–5°C during synthesis prevents side reactions such as hydrolysis of methanesulfonyl chloride.

Solvent Selection

Dichloromethane is preferred for its ability to dissolve reactants while maintaining anhydrous conditions.

Base Selection

Triethylamine is effective in neutralizing HCl byproducts without interfering with the main reaction.

Data Table: Key Reaction Parameters

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Solvent | Dichloromethane | Maintains anhydrous environment |

| Temperature | 0–5°C | Minimizes side reactions |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Reaction Duration | 2–4 hours | Ensures complete conversion |

| Purification Method | Recrystallization or Column Chromatography | Removes impurities |

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

Research has identified significant biological activities associated with this compound:

- Antimicrobial Activity : Compounds containing pyrazole and sulfonamide groups have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of pyrazole exhibit inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria .

- Anticancer Potential : The compound's structure allows it to interact with various biological targets involved in cancer progression. Pyrazole derivatives have been studied for their anticancer properties, showing potential as inhibitors of specific kinases that play crucial roles in tumor growth .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1H-pyrazol-4-yl)methanesulfonamide | Pyrazole ring with one methyl group | Antimicrobial |

| 3-Amino-N-(1H-pyrazol-4-yl)methanesulfonamide | Amino group substitution on pyrazole | Anticancer |

| 5-Methyl-N-(1H-pyrazol-4-yl)methanesulfonamide | Methyl substitution at position 5 | Antimicrobial |

| 1,3-Dimethyl-N-(1H-pyrazol-4-yl)methanesulfonamide | Dimethyl substitution at positions 1 and 3 | Kinase inhibition |

Case Studies

Several studies have highlighted the effectiveness of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide in various applications:

- Antimicrobial Efficacy : A study evaluated the compound against standard pathogen strains and found significant inhibition rates against both gram-positive and gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.

- Anticancer Activity : Research involving cell line assays demonstrated that this compound could reduce cell viability in cancerous cells through specific signaling pathway modulation related to cell cycle regulation .

Mechanism of Action

The mechanism of action of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : Modifications at the sulfonamide group (e.g., phenyl, pyridinyl, or biphenyl moieties) significantly influence biological activity. For instance, Compound 36 and DDD85646 incorporate halogenated aromatic systems, enhancing their binding to hydrophobic enzyme pockets .

Physical Properties : Melting points and solubility vary with substituent bulk. Compound 36 (m.p. 138–142°C) and DDD85646 (DMSO-soluble) demonstrate how halogenation impacts crystallinity and solvent compatibility .

Synthetic Routes : Most analogs are synthesized via sulfonamide coupling (e.g., sulfonyl chloride + amine), but DDD85646 employs Suzuki-Miyaura cross-coupling, suggesting scalability challenges compared to direct sulfonylation .

Limitations and Commercial Considerations

The discontinuation of this compound in commercial catalogs contrasts with the sustained interest in its analogs. Potential reasons include:

- Synthetic Complexity : Methanesulfonamide derivatives may offer fewer functional handles for further derivatization compared to aryl-sulfonamides like Compound 36 .

- Bioavailability : Smaller substituents (e.g., methyl groups) may reduce metabolic stability or target affinity relative to halogenated or aromatic systems.

Biological Activity

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, with the molecular formula C₇H₁₃N₃O₂S and a molar mass of approximately 203.26 g/mol, is a compound that has garnered attention for its potential biological activities. The unique structure, featuring a pyrazole ring with three methyl groups and a methanesulfonamide moiety, contributes to its diverse pharmacological properties.

Overview of Biological Activities

Research indicates that compounds containing both pyrazole and sulfonamide functionalities exhibit significant biological activities. This compound has been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation.

- Antitumor Activity : Initial studies suggest potential anticancer properties, particularly in inhibiting specific cancer cell lines.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This interaction may influence the activity of enzymes or receptors involved in various cellular processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes relevant compounds and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1H-pyrazol-4-yl)methanesulfonamide | Pyrazole ring with one methyl group | Antimicrobial |

| 3-Amino-N-(1H-pyrazol-4-yl)methanesulfonamide | Amino group substitution on pyrazole | Anticancer |

| 5-Methyl-N-(1H-pyrazol-4-yl)methanesulfonamide | Methyl substitution at position 5 | Antimicrobial |

| 1,3-Dimethyl-N-(1H-pyrazol-4-yl)methanesulfonamide | Dimethyl substitution at positions 1 and 3 | Kinase inhibition |

Antimicrobial Studies

A study conducted by Umesha et al. (2009) explored the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its enhanced solubility and bioavailability, contributing to its efficacy.

Anti-inflammatory Research

In another investigation focused on anti-inflammatory effects, researchers tested several pyrazole derivatives in vitro. The findings suggested that this compound could inhibit pro-inflammatory cytokines in cultured macrophages. This property positions the compound as a potential candidate for developing anti-inflammatory drugs.

Antitumor Activity

Recent studies have also assessed the anticancer potential of this compound. A notable study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated that this compound exhibited cytotoxic effects and enhanced the efficacy of doxorubicin in combination treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 1,3,5-trimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Post-synthesis purification via column chromatography or recrystallization ensures >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign methyl groups (δ ~2.1–2.5 ppm for pyrazole-CH3) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic interactions). shows similar compounds exhibit distinct splitting patterns for pyrazole substituents .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C8H14N3O2S: 216.0808).

- IR : Validate sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., mp ~89–92°C for analogs; ).

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents to guide storage conditions (e.g., 0–6°C for moisture-sensitive analogs; ).

- pH Stability : Monitor degradation via HPLC in buffers (pH 1–12) to identify labile functional groups .

Advanced Research Questions

Q. How can quantum-chemical calculations predict the electronic properties and geometry of this compound?

- Methodological Answer : Use semi-empirical PM6 methods (Gaussian 09W) in water solvent to optimize geometry and calculate:

- HOMO-LUMO gaps : Predict reactivity (e.g., electron-withdrawing sulfonamide lowers LUMO).

- UV/Vis spectra : Simulate λmax (e.g., 302 nm for sulfonamide analogs; ) and assign transitions (e.g., S0→S5 excitations) .

- Solvent Effects : Compare gas-phase vs. solvated models using COSMO to refine dipole moments .

Q. What computational strategies improve docking accuracy for studying sulfonamide-protein interactions?

- Methodological Answer :

- Glide 2.5 Docking : Incorporate solvent-accessible surface area (SASA) penalties to avoid overestimating buried charged groups (e.g., sulfonamide-SO2 interactions). Enrichment factors improve 3× vs. earlier versions ( ).

- MD Refinement : Post-docking molecular dynamics (AMBER) assess binding stability (RMSD <2.0 Å over 100 ns) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., carbonic anhydrase) via fluorescence polarization and ITC to confirm binding constants .

- SAR Analysis : Compare substituent effects (e.g., pyrazole-CH3 vs. CF3) using IC50 shifts (e.g., 10 nM to 1 µM for methyl-to-trifluoromethyl swaps; ).

- Batch Reproducibility : LC-MS purity checks (>98%) and elemental analysis to exclude synthetic variability .

Key Notes

- Avoid commercial sources (e.g., benchchem.com ) in favor of peer-reviewed synthesis and computational protocols.

- For structural analogs, prioritize substituent effects on bioactivity (e.g., methyl vs. chloro groups; ).

- Cross-validate computational predictions with experimental spectra (e.g., NMR δ shifts vs. Gaussian-calculated geometries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.